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Compound of Interest

Compound Name: Indinavir sulfate hydrate

CAS No.: 2129529-26-4

Cat. No.: B12343724

Get Quote

Abstract & Introduction
Indinavir sulfate hydrate (MK-639) is a potent, specific protease inhibitor (PI) of Human

Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside analogs that target viral replication,

Indinavir targets the late-stage maturation of the virus.

This guide addresses a critical gap in standard literature: the handling of the sulfate hydrate

salt form. While the salt form significantly improves aqueous solubility compared to the free

base, it exhibits complex pH-dependent stability and solubility profiles that can introduce

variability in in vitro assays.

Key Mechanism: HIV-1 protease is an aspartyl protease responsible for cleaving the Gag-Pol

polyprotein precursor. Inhibition of this enzyme prevents the formation of structural proteins

(p17, p24) and enzymes (Reverse Transcriptase, Integrase), resulting in the release of

immature, non-infectious viral particles.
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Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] Indinavir binds the HIV-1 Protease active site,

blocking Gag-Pol cleavage and preventing virion maturation.[8]

Material Preparation & Handling[4][5][9][10][11][12]
[13][14]
The sulfate hydrate form is chosen for its high aqueous solubility (>100 mg/mL), but it is

hygroscopic and sensitive to pH shifts.

Stock Solution Preparation[1][9][13]
Solvent: Dimethyl Sulfoxide (DMSO) is recommended for primary stock solutions to prevent

hydrolysis observed in aqueous acidic buffers during long-term storage.

Concentration: Prepare a 10 mM or 20 mM master stock.

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw

cycles.

Aqueous Dilution (Critical Step)
Indinavir sulfate has a steep solubility curve. It is highly soluble at pH < 3.5 but solubility drops

sharply as pH approaches neutral (pH 7.4).

For Biochemical Assays (pH 4.7 - 5.0): Direct dilution into the acidic assay buffer is stable.
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For Cell Culture (pH 7.4): Predilute in DMSO to 1000x the final concentration, then spike into

media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Protocol A: Biochemical FRET-Based Protease
Inhibition Assay
This cell-free assay measures the direct enzymatic inhibition (

or

) and is the "Gold Standard" for validating compound potency before cell-based work.

Reagents & Buffer Composition
Component Concentration Function

Sodium Acetate 100 mM
Buffer base (maintain pH 4.7 -

5.0)

NaCl 1.0 M
Ionic strength for enzyme

stability

EDTA 1 mM Chelates divalent cations

DTT 1 mM
Reduces cysteine residues

(Add fresh)

BSA 0.1 mg/mL
Prevents enzyme adsorption to

plate

Substrate 10 µM

FRET Peptide (e.g.,

RE(Edans)-SQNYPIIV-

K(Dabcyl)-R)

Note: The acidic pH (4.7) is critical. HIV-1 protease activity drops significantly above pH 6.0.

Assay Procedure (96-well Black Plate)
Enzyme Prep: Dilute recombinant HIV-1 Protease to 20-50 ng/mL in Assay Buffer.
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Inhibitor Dilution: Prepare a 3-fold serial dilution of Indinavir Sulfate in Assay Buffer (Range:

1000 nM down to 0.01 nM).

Plate Setup:

Test Wells: 80 µL Enzyme + 10 µL Indinavir dilution.

Positive Control (100% Activity): 80 µL Enzyme + 10 µL Buffer (with equivalent DMSO).

Negative Control (0% Activity): 90 µL Buffer (no enzyme).

Pre-Incubation: Incubate plate for 10–15 minutes at 37°C to allow inhibitor binding.

Reaction Start: Add 10 µL of FRET Substrate (100 µM stock) to all wells. Final volume: 100

µL.

Kinetic Reading: Measure fluorescence immediately (Ex/Em: 340/490 nm for Edans/Dabcyl)

every 2 minutes for 60 minutes at 37°C.

Data Analysis
Calculate the initial velocity (

) from the linear portion of the curve (RFU/min).

Fit data to a 4-parameter logistic model to determine

. Expected

for Indinavir: 0.5 – 5.0 nM.

Protocol B: Cell-Based Antiviral Efficacy (MT-4
Cells)
While FRET shows enzymatic inhibition, this assay confirms the drug can penetrate the cell

membrane and function in a physiological environment.

Cell System
Cell Line: MT-4 (Human T-cell leukemia line, HTLV-1 transformed).
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Virus: HIV-1 strain IIIB or NL4-3.

Readout: MTT Assay (measures cell viability; HIV-1 causes cytopathic effect/death in MT-4

cells, so effective drug = high viability).

Experimental Workflow
Step 1: Preparation

MT-4 Cells (2x10^5 cells/mL)
Indinavir Serial Dilution

Step 2: Infection
Add HIV-1 (MOI 0.01)
(Mock infect controls)

Step 3: Treatment
Add Indinavir to infected cells

(Triplicate wells)

Step 4: Incubation
5 Days @ 37°C, 5% CO2

Step 5: Readout
Add MTT Reagent

Read Absorbance (570 nm)

Click to download full resolution via product page

Figure 2: MT-4 Cell-Based Assay Workflow.[5] The assay relies on the protection of T-cells from

HIV-induced cytopathic effects (CPE).

Detailed Protocol
Seeding: Count MT-4 cells and adjust to

cells/mL in RPMI-1640 + 10% FBS.
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Compound Plate: Prepare 2x concentrated serial dilutions of Indinavir in culture media in a

separate 96-well plate (e.g., 2000 nM to 0.1 nM).

Infection:

Divide cell suspension into two tubes.

Tube A (Infected): Add HIV-1 virus stock at MOI (Multiplicity of Infection) of 0.01.

Tube B (Mock): Add media only (Cytotoxicity control).

Plating:

Add 50 µL of Indinavir dilution to the test plate.

Add 50 µL of Infected cells to test wells.

Add 50 µL of Mock cells to toxicity control wells (to check if Indinavir kills cells).

Incubation: 5 days at 37°C, 5%

.

Development:

Add 20 µL MTT (7.5 mg/mL in PBS). Incubate 2-4 hours.

Remove supernatant (carefully) or add lysis buffer (acidified isopropanol).

Read Absorbance at 570 nm.[5]

Data Analysis
(Antiviral Potency): Concentration achieving 50% protection of infected cells.

(Cytotoxicity): Concentration reducing viability of mock-infected cells by 50%.

Selectivity Index (SI):

.
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Validation: Indinavir sulfate should show an

of 20 – 100 nM in this system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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